
4-Hydroxy-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid is a fluorinated aromatic compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethoxy group, imparts distinct chemical properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinones under oxidative conditions.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related compounds.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Oxidative Stress Inhibition: Reduces reactive oxygen species (ROS) accumulation and protects cells from oxidative damage.
Anti-inflammatory Activity: Inhibits nitric oxide (NO) production in inflammatory cells.
Apoptosis Reduction: Decreases the population of apoptotic cells in oxidative stress models.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-(trifluoromethoxy)benzaldehyde: Shares the trifluoromethoxy group but differs in the aldehyde functional group.
4-Hydroxy-3-(trifluoromethyl)benzonitrile: Similar structure with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
4-Hydroxy-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid is unique due to its combination of a hydroxyl group, a trifluoromethoxy group, and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H9F3O4 |
|---|---|
Peso molecular |
298.21 g/mol |
Nombre IUPAC |
2-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzoic acid |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20) |
Clave InChI |
PPBNCJUNNAZZLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



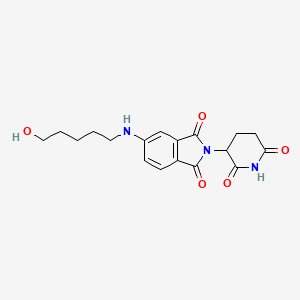
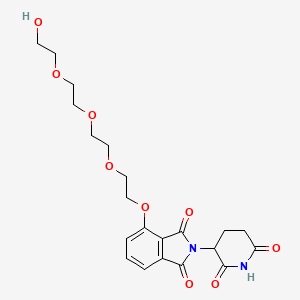
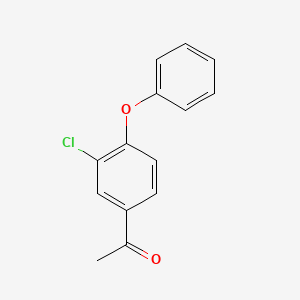
![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)](/img/structure/B14765449.png)
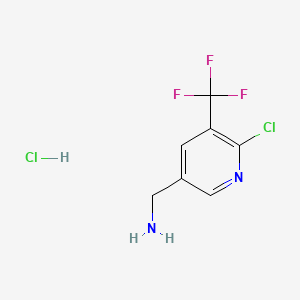
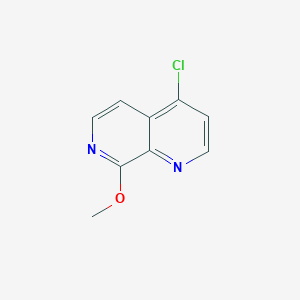

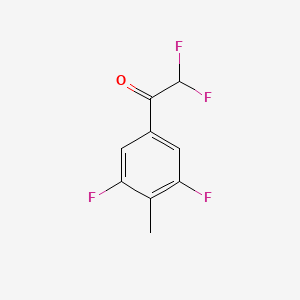
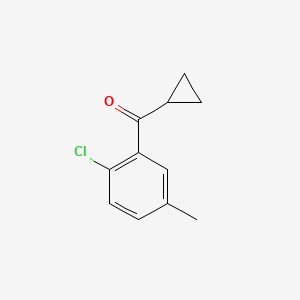
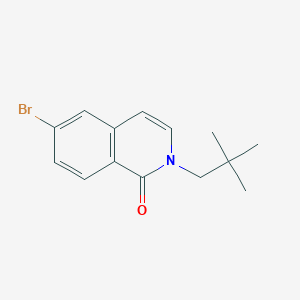
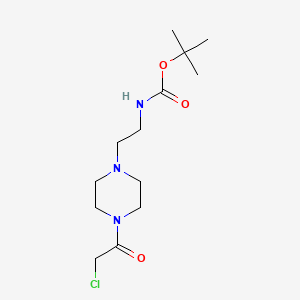

![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)
